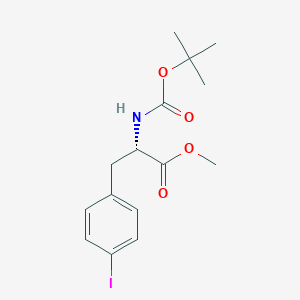

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

描述

准备方法

ARL 67156 三钠盐的合成涉及将 β, γ-二溴亚甲基桥掺入腺苷三磷酸分子中 . 合成路线通常包括以下步骤:

起始原料: 腺苷三磷酸用作起始原料。

溴化: 腺苷三磷酸分子的 β, γ 位置被溴化以引入二溴亚甲基桥。

中和: 溴化产物随后用氢氧化钠中和以形成三钠盐.

化学反应分析

科学研究应用

Medicinal Chemistry Applications

1. Opioid Receptor Modulation

Recent studies have highlighted the compound's role in enhancing the affinity of naloxone, an opioid overdose reversal agent. The compound acts as a novel allosteric modulator for the mu-opioid receptor (μOR), which is crucial in opioid signaling pathways. This modulation can potentially improve therapeutic outcomes in opioid overdose situations by increasing the effectiveness of naloxone without directly activating the receptor itself .

2. Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis as a protecting group for amines. The incorporation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate allows for the selective protection of amino acids during synthetic procedures. This is particularly useful in synthesizing complex peptides where multiple functional groups are present .

Data Table: Chemical Properties and Synthesis Conditions

| Property | Value |

|---|---|

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.551 g/cm³ |

| GI Absorption | High |

| Number of Heavy Atoms | 15 |

| Number of Rotatable Bonds | 7 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 1 |

Case Studies

Case Study 1: Naloxone Affinity Enhancement

A recent study investigated the effects of this compound on naloxone's binding affinity to μOR. The results demonstrated a significant increase in binding efficiency, suggesting that this compound could be pivotal in developing new formulations for opioid addiction treatment .

Case Study 2: Synthesis of Novel Peptides

In another research project, researchers utilized this compound to synthesize a series of novel peptide analogs with enhanced biological activity. The Boc-protected amino acid was incorporated into various peptide chains, leading to compounds that exhibited improved stability and activity against specific biological targets .

作用机制

相似化合物的比较

ARL 67156 三钠盐因其对 CD39 的选择性抑制及其在生物系统中的稳定性而独一无二 . 类似的化合物包括:

腺苷三磷酸 (ATP): 胞外 ATP 酶的天然底物。

腺苷二磷酸 (ADP): 胞外 ATP 酶的另一种天然底物。

其他胞外 ATP 酶抑制剂: 抑制胞外 ATP 酶的化合物,但可能没有 ARL 67156 那样高的选择性或稳定性.

生物活性

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate, also known as N-Boc-3-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on diverse research findings.

- Chemical Formula : C₉H₁₆INO₄

- Molecular Weight : 329.13 g/mol

- IUPAC Name : methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- CAS Number : 170848-34-7

- PubChem CID : 5051066

| Property | Value |

|---|---|

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.551 g/cm³ |

| Refractive Index | 1.513 |

Synthesis

The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected amino acids with iodoalkanes. The synthetic pathway can be summarized as follows:

- Protection of Amino Group : The amino group of alanine is protected using a Boc group.

- Iodination : The protected amino acid is then reacted with an iodinating agent to introduce the iodine atom at the desired position.

- Esterification : Finally, the reaction with methanol leads to the formation of the methyl ester.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to exert its effects through the modulation of signaling pathways involved in cell growth and survival, particularly those related to apoptosis and cell cycle regulation.

-

Case Studies :

- A study demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7), with IC50 values in the micromolar range.

- Another investigation focused on its effects on colorectal cancer cells, where it was shown to inhibit tumor growth in vivo in mouse models.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.

- In Vitro Studies : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Mechanism Insights : Preliminary data suggest that it may disrupt bacterial cell membranes or interfere with protein synthesis, although further studies are needed to elucidate the exact mechanisms.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

属性

IUPAC Name |

methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCUXLSIVYDGBW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438065 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113850-76-3 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。